

(4-(Nonyloxy)phenyl)boronic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Nonyloxy)phenyl)boronic acid

Cat. No.: B1307604

[Get Quote](#)

An In-depth Technical Guide to **(4-(Nonyloxy)phenyl)boronic acid** for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(4-(Nonyloxy)phenyl)boronic acid**, a versatile arylboronic acid derivative. Moving beyond a standard material safety data sheet (MSDS), this document delves into its physicochemical properties, synthesis, core reactivity, and its burgeoning applications in medicinal chemistry and materials science. The insights herein are curated to empower researchers in leveraging this compound's unique characteristics for novel molecular design and drug discovery initiatives.

Section 1: Compound Identification and Physicochemical Properties

(4-(Nonyloxy)phenyl)boronic acid is an organic compound featuring a phenylboronic acid scaffold functionalized with a long-chain nonyloxy group at the para position. This aliphatic tail imparts significant lipophilicity, influencing its solubility, reactivity, and potential applications in biological systems and advanced materials.

Property	Data	Source
IUPAC Name	(4-(n-Nonyloxy)phenyl)boronic acid	[1]
Synonyms	4-(N-Nonyloxy)benzeneboronic acid	[1]
CAS Number	173392-87-5	[1]
Chemical Formula	C ₁₅ H ₂₅ BO ₃	[1]
Molecular Weight	264.17 g/mol	Calculated
Appearance	White solid	[2]
Boiling Point	408.4 ± 47.0 °C (Predicted)	[2]
Density	1.01 ± 0.1 g/cm ³ (Predicted)	[2]
Acidity (pKa)	8.72 ± 0.16 (Predicted)	[2]
Storage Temperature	2-8°C	[2]

Section 2: Core Safety, Handling, and Storage Protocols

While a specific MSDS for **(4-(Nonyloxy)phenyl)boronic acid** is not widely available, data from phenylboronic acid and other arylboronic acids provide a strong basis for safe handling protocols. Boronic acids are generally considered irritants and require careful management in a laboratory setting.[\[3\]](#)[\[4\]](#)

Hazard Identification & Precautionary Measures:

- Acute Effects: Harmful if swallowed.[\[5\]](#) Causes skin and serious eye irritation.[\[4\]](#)[\[6\]](#) May cause respiratory irritation upon inhalation of dust.[\[4\]](#)[\[6\]](#)
- Chronic Effects: Prolonged or repeated exposure may lead to dermatitis. Some boronic acids are flagged for potential reproductive toxicity under high-dose, chronic exposure conditions.[\[3\]](#)

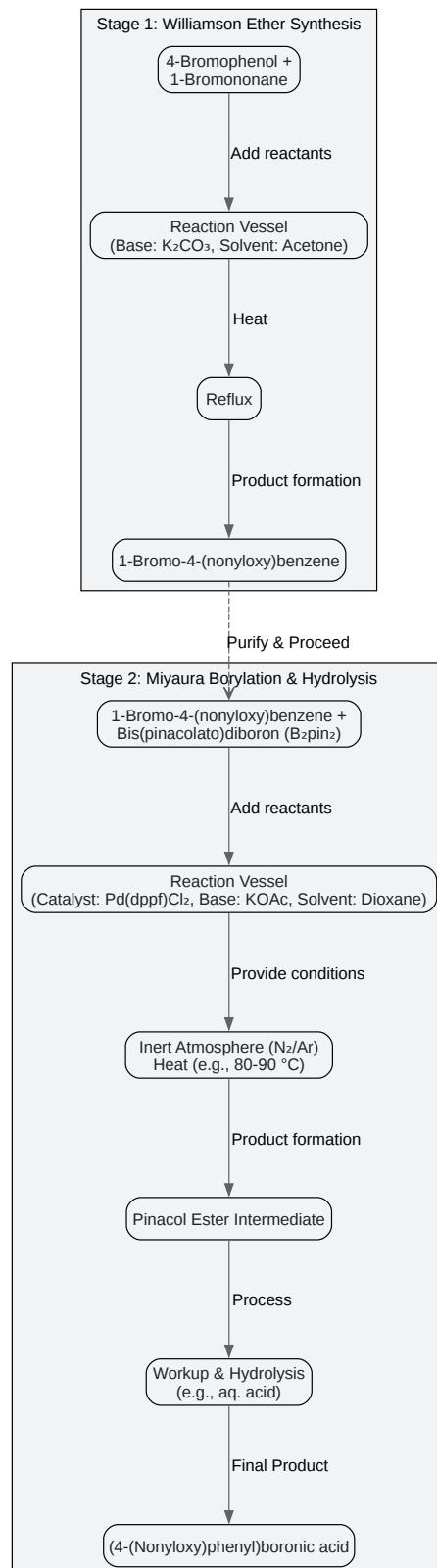
- GHS Pictograms: (Exclamation Mark)
- Signal Word: Warning

Personal Protective Equipment (PPE) and Engineering Controls:

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[\[7\]](#)[\[8\]](#) Eyewash stations and safety showers must be readily accessible.[\[7\]](#)
- Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[4\]](#)[\[7\]](#)
- Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure.[\[7\]](#)
- Respiratory Protection: For operations generating significant dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[7\]](#)

First Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[\[7\]](#)
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[\[3\]](#)[\[7\]](#)
- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[\[7\]](#)
- If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[5\]](#)[\[7\]](#)


Handling and Storage:

- Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid generating dust. Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] The compound is hygroscopic and potentially air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Section 3: Synthesis and Purification Workflow

The synthesis of **(4-(Nonyloxy)phenyl)boronic acid** is a multi-step process that leverages fundamental organic reactions. The most logical and field-proven approach involves a two-stage process: first, the etherification of a suitable phenol, followed by the conversion of a halide to the boronic acid.

Causality of Experimental Design: This synthetic route is chosen for its reliability and high yields. Starting with 4-bromophenol allows for the initial installation of the nonyloxy side chain via a robust Williamson ether synthesis. The subsequent Miyaura borylation is a highly efficient and versatile method for converting the aryl bromide directly to the boronic acid pinacol ester, which is then easily hydrolyzed to the final product. This avoids the often lower-yielding and more sensitive Grignard or organolithium-based methods.[9][10]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-(Nonyloxy)phenyl)boronic acid**.

Detailed Experimental Protocol:**Stage 1: Synthesis of 1-Bromo-4-(nonyloxy)benzene**

- To a round-bottom flask equipped with a reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K_2CO_3 , 1.5 eq.), and acetone as the solvent.
- Stir the suspension vigorously and add 1-bromononane (1.2 eq.) dropwise.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the solid salts.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude 1-bromo-4-(nonyloxy)benzene by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

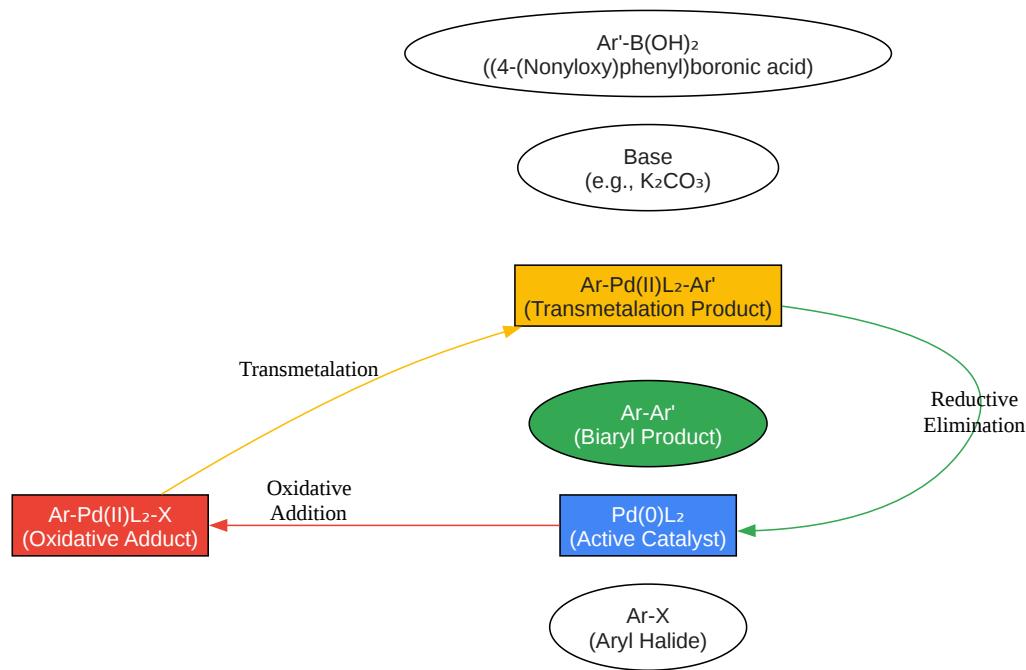
Stage 2: Synthesis of **(4-(Nonyloxy)phenyl)boronic acid**

- In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-4-(nonyloxy)benzene (1.0 eq.), bis(pinacolato)diboron (B_2pin_2 , 1.1 eq.), and potassium acetate ($KOAc$, 3.0 eq.).
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.03 eq.) as the catalyst.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- The crude pinacol ester can be purified by chromatography or taken directly to the next step.
- Dissolve the crude ester in a solvent mixture like THF/water. Add an acid (e.g., HCl) and stir at room temperature until hydrolysis is complete.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- The final product, **(4-(Nonyloxy)phenyl)boronic acid**, is typically purified by recrystallization from a suitable solvent system to yield a white, crystalline solid.

Section 4: Chemical Reactivity and Mechanistic Insights

Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions.^[9] Their reactivity also extends to forming dynamic covalent bonds and responding to specific chemical stimuli.

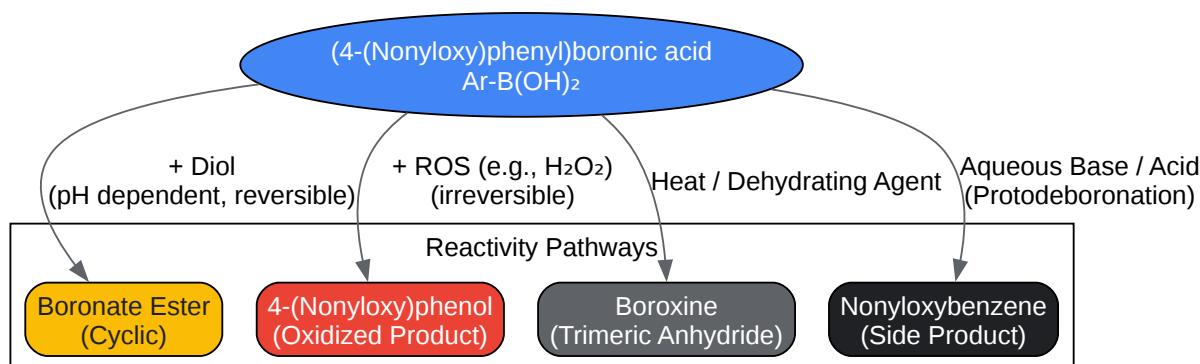

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is the cornerstone application of **(4-(Nonyloxy)phenyl)boronic acid**, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in pharmaceuticals and organic materials.^[11] ^[12]^[13] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.^[11]^[13]

Catalytic Cycle Mechanism:

- Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.^[12]^[13]
- Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, hydroxide) to form a more nucleophilic boronate species.^[14] This boronate then transfers its organic group (the (4-(nonyloxy)phenyl) moiety) to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.^[12]^[15]
- Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0)

catalyst, which re-enters the cycle.[12][13]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Reactivity Pathways

Beyond cross-coupling, the boronic acid moiety exhibits other valuable reactivities.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for arylboronic acids.

- **Boronate Ester Formation:** Arylboronic acids react reversibly with cis-1,2- and 1,3-diols to form cyclic boronate esters.[16] This reaction is pH-sensitive; the equilibrium favors the ester at higher pH where the boron atom is in its more Lewis acidic tetrahedral form.[16] This dynamic covalent chemistry is the basis for glucose sensors and stimuli-responsive hydrogels.[17]
- **Oxidation:** In the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), arylboronic acids are irreversibly oxidized to the corresponding phenol.[16][18] This property is exploited in the design of ROS-responsive materials and prodrugs that release an active compound in oxidative environments, such as inflamed tissues or certain cancer cells.[16]
- **Protodeboronation:** This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, particularly under harsh aqueous basic or acidic conditions.[19] The stability of the boronic acid to protodeboronation is highly dependent on the electronic nature of the aryl ring.[19]
- **Dehydration:** Upon heating, three molecules of a boronic acid can condense to form a trimeric anhydride known as a boroxine.[10][20]

Section 5: Applications in Research and Drug Development

The unique combination of a reactive boronic acid head and a lipophilic nonyloxy tail makes **(4-(Nonyloxy)phenyl)boronic acid** a compound of significant interest for advanced applications.

- **Synthetic Building Block:** Its primary role is as a key intermediate in the synthesis of complex organic molecules. The nonyloxy chain can be used to increase the lipophilicity of a target drug molecule, potentially improving its membrane permeability and pharmacokinetic profile. The Suzuki coupling allows for its precise installation into a wide range of molecular scaffolds.[9][21]
- **Drug Delivery and Targeting:** Phenylboronic acid derivatives are known to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[22][23] Nanoparticles functionalized with this compound could potentially be used for targeted drug delivery to tumors. The nonyloxy tail could aid in the formulation of these nanoparticles or enhance their interaction with cell membranes.
- **Stimuli-Responsive Systems:** The dual reactivity of the boronic acid group makes it an excellent candidate for creating "smart" materials and prodrugs.[16][24]
 - **pH/Sugar-Responsive:** By incorporating this molecule into a polymer, one could create a material that changes its properties (e.g., swells or degrades) in response to changes in pH or the presence of specific sugars.[23]
 - **ROS-Responsive:** A drug could be masked as a boronic acid prodrug, which is cleaved to release the active phenol-containing drug only in the high-ROS environment of a target disease site, thereby reducing off-target toxicity.[9]
- **Sensors and Diagnostics:** The ability to form fluorescent boronate esters with diols allows for the development of sensors.[25] While often used for glucose detection, this principle can be extended to detect other biologically important polyols.

Conclusion

(4-(Nonyloxy)phenyl)boronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool for researchers at the forefront of organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable method for constructing complex molecular architectures. Furthermore, the inherent responsiveness of the boronic acid moiety to biological cues like pH and ROS, combined with the modulating effect of its lipophilic side chain, opens up exciting avenues for the development of targeted therapies, advanced drug delivery systems, and intelligent diagnostic agents. A thorough understanding of its properties, handling requirements, and chemical behavior is paramount to unlocking its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 4-(N-NONYLOXY)PHENYLBORONIC ACID | 173392-87-5 [m.chemicalbook.com]
- 3. laballey.com [laballey.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. (4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 | CID 23005412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wilsonsalt.com [wilsonsalt.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects - American Chemical Society [acs.digitellinc.com]
- 19. In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 21. nbinfo.com [nbinfo.com]
- 22. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- To cite this document: BenchChem. [(4-(Nonyloxy)phenyl)boronic acid material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307604#4-nonyloxy-phenyl-boronic-acid-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com